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An In-depth Technical Guide to the Structure Elucidation of (4-Aminosulfonylphenyl)boronic
acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive, methodology-focused framework for the

complete structural elucidation of (4-Aminosulfonylphenyl)boronic acid. As a molecule of

significant interest in medicinal chemistry and synthetic applications, its unambiguous

characterization is paramount for ensuring purity, predicting reactivity, and understanding its

biological interactions. This document details an integrated analytical workflow, synthesizing

data from X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causality behind

the experimental choices, provides field-proven protocols, and interprets the expected data,

establishing a self-validating system for structural confirmation.

Introduction: The Significance of (4-
Aminosulfonylphenyl)boronic acid
(4-Aminosulfonylphenyl)boronic acid is an organoboron compound featuring a phenyl ring

substituted at the 1- and 4-positions with boronic acid and sulfonamide groups, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1292025?utm_src=pdf-interest
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boronic acids are a class of compounds whose importance in medicinal chemistry has grown

exponentially since the FDA approval of the proteasome inhibitor Bortezomib.[1][2] Their

unique ability to form reversible covalent bonds with diols makes them valuable for targeting

glycoproteins and enzymes, while their utility as building blocks in carbon-carbon bond-forming

reactions like the Suzuki-Miyaura coupling is indispensable in modern drug synthesis.[3]

The sulfonamide moiety is a well-established pharmacophore found in a wide array of

antibacterial, diuretic, and hypoglycemic agents. The combination of these two functional

groups in (4-Aminosulfonylphenyl)boronic acid creates a molecule with significant potential

as a pharmaceutical intermediate or a bioactive compound in its own right.[4] Accurate and

complete structural elucidation is the non-negotiable foundation upon which all further research

and development rests.

Core Molecular Properties
A summary of the fundamental properties of (4-Aminosulfonylphenyl)boronic acid is

presented below.

Property Value Source

IUPAC Name
(4-sulfamoylphenyl)boronic

acid
[5]

CAS Number 613660-87-0 [4][5][6]

Molecular Formula C₆H₈BNO₄S [5][6][7]

Molecular Weight 201.01 g/mol [5][6]

SMILES
B(C1=CC=C(C=C1)S(=O)

(=O)N)(O)O
[5][6]

Exact Mass 201.0267091 Da [5]

The Integrated Analytical Workflow: A Mandate for
Certainty
The structural elucidation of a boronic acid requires a multi-technique approach. This is not

merely for redundancy but is a scientific necessity driven by the compound's chemistry. Boronic
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acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8]

Therefore, a single technique may provide an incomplete or misleading picture. For instance,

mass spectrometry might show ions corresponding to the boroxine, while NMR in a protic

solvent might show the monomeric acid. An integrated workflow ensures that the molecule is

characterized in its solid state, in solution, and by its fundamental mass and functional group

composition.

Synthesis & Purification

Final Validation

Synthesis of
(4-Aminosulfonylphenyl)boronic acid

X-ray Crystallography
(Solid-State 3D Structure)

NMR Spectroscopy
(Solution Structure & Connectivity)

Mass Spectrometry
(Molecular Weight & Formula)

IR Spectroscopy
(Functional Groups)

Validated Structure

Definitive 3D Geometry Proton/Carbon Skeleton Elemental Composition Functional Group ID

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

Part 1: Definitive 3D Structure via Single-Crystal X-
ray Crystallography
Causality: X-ray crystallography stands as the unequivocal gold standard for determining the

precise three-dimensional arrangement of atoms in a solid-state crystalline lattice.[9] It provides

definitive proof of connectivity, stereochemistry, and intermolecular interactions, such as the
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hydrogen-bonding networks critical to the properties of sulfonamides and boronic acids. This

technique is chosen first in our logical framework as it provides a complete, foundational 3D

model to which all other spectroscopic data must conform.

Expected Insights: The analysis will yield precise bond lengths and angles, confirming the

planar geometry of the phenyl ring and the tetrahedral or trigonal planar geometry around the

sulfur and boron atoms, respectively. Crucially, it will reveal the hydrogen bonding patterns

involving the sulfonamide N-H protons, the boronic acid O-H protons, and the sulfonyl and

boronic acid oxygen atoms. These interactions govern the material's physical properties and

can offer insights into its potential binding modes with biological targets.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals suitable for diffraction. Slow evaporation of a solvent

like ethanol or an ethanol/water mixture is a primary method. The goal is a well-formed, clear

crystal (>0.1 mm in all dimensions).

Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer

head using a cryoprotectant oil.

Data Collection: Center the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation)

on a diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize

thermal vibrations, which improves data resolution.[12]

Structure Solution and Refinement: Collect a full sphere of diffraction data. The resulting

diffraction pattern is processed to determine the unit cell dimensions and space group. The

structure is then solved using direct methods or Patterson synthesis and refined against the

collected data to finalize atomic positions and thermal parameters.

Data Presentation: Crystallographic Parameters
Since the specific crystal structure of (4-Aminosulfonylphenyl)boronic acid is not publicly

available, the table below presents typical parameters from a closely related, published

structure, 4-(methoxycarbonyl)phenylboronic acid, to illustrate the expected data output.[13]
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Parameter
Illustrative Value for a Phenylboronic Acid
Derivative

Crystal System Monoclinic

Space Group P2₁/c

a, b, c (Å) 11.8, 6.5, 13.5

α, β, γ (°) 90, 105.5, 90

Volume (Å³) 1050

C-B Bond Length (Å) ~1.56

B-O Bond Lengths (Å) ~1.37

O-B-O Angle (°) ~118.2

Part 2: Solution-State Structure via Nuclear
Magnetic Resonance (NMR) Spectroscopy
Causality: While X-ray crystallography provides the solid-state structure, NMR spectroscopy is

essential for confirming the molecular structure and dynamics in solution, which is more

relevant to its use in chemical reactions and biological systems. A full suite of NMR

experiments (¹H, ¹³C, ¹¹B) provides a complete picture of the covalent framework of the

molecule.

¹H NMR: This experiment identifies all unique proton environments in the molecule. For (4-
Aminosulfonylphenyl)boronic acid, it will confirm the substitution pattern on the aromatic

ring through characteristic chemical shifts and spin-spin coupling patterns.

¹³C NMR: This maps the carbon skeleton of the molecule. It confirms the number of unique

carbon atoms and their electronic environment. The carbon atom directly attached to the

boron (the ipso-carbon) is often difficult to observe or appears as a broad, low-intensity

signal due to quadrupolar relaxation from the adjacent boron nucleus.[14][15]

¹¹B NMR: This technique is uniquely informative for organoboron compounds.[16] The

chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and geometry
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of the boron atom. It will show a distinct signal for the trigonal planar (3-coordinate) boronic

acid and a different, upfield signal if a tetrahedral (4-coordinate) boronate species is formed,

for example, by complexation with a diol or solvent.[9]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or MeOD) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can

solubilize the compound well and its residual water peak does not obscure the boronic acid

OH or sulfonamide NH protons.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary.

¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum. This is a relatively quick

experiment due to the high receptivity of the ¹¹B nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Data Presentation: Expected NMR Data (in DMSO-d₆)
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Nucleus
Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling (J,
Hz)

Assignment

¹H ~8.20 s (broad) - B(OH)₂

¹H ~7.85 d ~8.4
Ar-H (ortho to -

B(OH)₂)

¹H ~7.75 d ~8.4
Ar-H (ortho to -

SO₂NH₂)

¹H ~7.25 s (broad) - SO₂NH₂

¹³C ~145 s - C-SO₂NH₂

¹³C ~135 s -
CH (ortho to -

B(OH)₂)

¹³C ~126 s -
CH (ortho to -

SO₂NH₂)

¹³C
Not observed or

broad
- - C-B(OH)₂

¹¹B ~28-30 s (broad) - B(OH)₂

Part 3: Molecular Weight Confirmation via Mass
Spectrometry (MS)
Causality: Mass spectrometry is the definitive technique for determining the molecular weight of

a compound and confirming its elemental formula. High-Resolution Mass Spectrometry

(HRMS) provides a highly accurate mass measurement, allowing for the unambiguous

determination of the molecular formula.[17] This technique is crucial for verifying that the

correct compound has been synthesized and for identifying potential impurities. The choice of a

soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation

and observe the intact molecular ion.

Challenges with Boronic Acids: The analysis of boronic acids by MS can be complicated by

their tendency to dehydrate in the gas phase to form the trimeric boroxine.[17][18] Therefore,
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observing the molecular ion [M-H]⁻ or [M+H]⁺ is the primary goal, but the presence of ions

corresponding to the boroxine should be anticipated and understood.

Experimental Protocol: LC-HRMS (ESI)
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent

such as acetonitrile or methanol.[19]

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid

Chromatography (LC) system, typically with a C18 column. This separates the analyte from

non-volatile impurities. A simple gradient using water and acetonitrile with a modifier like

ammonium acetate is often effective.[17][20]

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.

A high voltage is applied to create a fine spray of charged droplets.

Mass Analysis: As the solvent evaporates, intact molecular ions (e.g., [M-H]⁻ in negative ion

mode) are released and guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap

analyzer).

Detection: The analyzer separates the ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance, generating a high-resolution mass spectrum.

Data Presentation: Expected Mass Spectrometry Data
Ion Species

Calculated Exact Mass
(m/z)

Ionization Mode

[M-H]⁻ 200.0189 Negative ESI

[M+Na-2H]⁻ 222.0008 Negative ESI

[M₃-3H₂O-H]⁻ 548.0489 Negative ESI (Boroxine Trimer)

Part 4: Functional Group Verification via Infrared
(IR) Spectroscopy
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Causality: IR spectroscopy is a rapid and simple method for confirming the presence of key

functional groups within a molecule. It works on the principle that molecular bonds vibrate at

specific, quantized frequencies. By passing infrared radiation through a sample, we can identify

which frequencies are absorbed, corresponding to the vibrations of specific functional groups. It

serves as a quick quality control check and corroborates the structural information obtained

from NMR and MS.[9]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid (4-Aminosulfonylphenyl)boronic
acid sample directly onto the ATR crystal.

Acquire Spectrum: Apply pressure to ensure good contact and acquire the infrared spectrum,

typically over the range of 4000-400 cm⁻¹.[21] The instrument software automatically

produces the final transmittance or absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group

3400 - 3200 O-H Stretch (broad) Boronic Acid, B(OH)₂

3350 - 3250 N-H Stretch Sulfonamide, SO₂NH₂

1370 - 1330 B-O Stretch B-OH

1350 - 1300 S=O Asymmetric Stretch Sulfonamide, S=O

1180 - 1150 S=O Symmetric Stretch Sulfonamide, S=O

~1600, ~1475 C=C Stretch Aromatic Ring

Synthesis Pathway and Purity Considerations
A plausible synthetic route provides context for potential starting material-related impurities. A

common method for preparing arylboronic acids is through the reaction of an organometallic

intermediate with a borate ester.[1]
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4-Bromobenzenesulfonamide Aryl Lithium/Grignard
Intermediate

1. n-BuLi or Mg (4-Aminosulfonylphenyl)
boronic acid

2. B(OR)₃
3. H₃O⁺ Workup

Click to download full resolution via product page

Caption: A generalized synthetic pathway for the target molecule.

The most common impurity intrinsic to the product itself is the corresponding boroxine. Its

presence can be detected by IR spectroscopy (characteristic B-O-B stretches around 1350

cm⁻¹) and potentially by mass spectrometry.[9] Recrystallization from water or a solvent

mixture is often effective for breaking down the boroxine and isolating the pure boronic acid.[8]

Conclusion
The comprehensive structural elucidation of (4-Aminosulfonylphenyl)boronic acid is

achieved not by a single experiment, but by the logical synthesis of data from a suite of

orthogonal analytical techniques. X-ray crystallography provides the definitive solid-state

structure, which is then confirmed in solution by a combination of ¹H, ¹³C, and ¹¹B NMR

spectroscopy. High-resolution mass spectrometry validates the molecular formula, while IR

spectroscopy offers rapid confirmation of essential functional groups. This rigorous, self-

validating workflow is essential for any researcher, scientist, or drug development professional

to ensure the structural integrity and purity of this valuable compound, thereby enabling its

confident use in further synthetic and biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1292025?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/22499215/
http://orgsyn.org/demo.aspx?prep=v86p0360
https://www.benchchem.com/product/b1292025?utm_src=pdf-body
https://www.benchchem.com/product/b1292025?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.researchgate.net/publication/344382676_Boronic_Acids_and_Their_Derivatives_in_Medicinal_Chemistry_Synthesis_and_Biological_Applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. nbinno.com [nbinno.com]

4. 4-(Aminosulfonyl)phenylboronic acid | 613660-87-0 [m.chemicalbook.com]

5. 4-(Aminosulphonyl)benzeneboronic acid | C6H8BNO4S | CID 22391977 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. chemscene.com [chemscene.com]

7. 4-(Aminosulfonyl)phenylboronic acid | CAS: 613660-87-0 | Chemical Product | FINETECH
INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical
Reagents Supplier [finetechnology-ind.com]

8. Organic Syntheses Procedure [orgsyn.org]

9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected
arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-
Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

12. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in
complex with its H2AK5ac and H4K12ac histone-peptide ligands - PMC
[pmc.ncbi.nlm.nih.gov]

13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC
[pmc.ncbi.nlm.nih.gov]

14. rsc.org [rsc.org]

15. rsc.org [rsc.org]

16. researchgate.net [researchgate.net]

17. A high throughput analysis of boronic acids using ultra high performance liquid
chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC
Publishing) [pubs.rsc.org]

18. researchgate.net [researchgate.net]

19. sciex.com [sciex.com]

20. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential
Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in
Lumacaftor [scirp.org]

21. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-boronic-acids-in-modern-pharmaceutical-synthesis-lo
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB2397496.htm
https://pubchem.ncbi.nlm.nih.gov/compound/22391977
https://pubchem.ncbi.nlm.nih.gov/compound/22391977
https://www.chemscene.com/product/613660-87-0.html
https://www.finetechnology-ind.com/prod/detail/613660-87-0
https://www.finetechnology-ind.com/prod/detail/613660-87-0
https://www.finetechnology-ind.com/prod/detail/613660-87-0
http://orgsyn.org/demo.aspx?prep=v86p0360
https://pubmed.ncbi.nlm.nih.gov/22499215/
https://pubmed.ncbi.nlm.nih.gov/22499215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4188086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4188086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4188086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4647400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4647400/
https://www.rsc.org/suppdata/c9/sc/c9sc05640h/c9sc05640h1.pdf
https://www.rsc.org/suppdata/d0/dt/d0dt00745e/d0dt00745e1.pdf
https://www.researchgate.net/publication/365006856_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay40542g
https://www.researchgate.net/publication/280715013_Analysis_of_Boronic_Acids_Without_Chemical_Derivatisation
https://sciex.com/content/dam/SCIEX/pdf/posters/amer/asms2023/pharma/715_Thursday_Chen_Steed.pdf
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.scirp.org/journal/paperinformation?paperid=107967
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Structural_Analysis_of_Methyl_4_boronobenzoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [(4-Aminosulfonylphenyl)boronic acid structure
elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292025#4-aminosulfonylphenyl-boronic-acid-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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